(S,R,S)-AHPC-CO-C9-NH2 (hydrochloride)

Catalog No.
S12840565
CAS No.
M.F
C32H50ClN5O4S
M. Wt
636.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S,R,S)-AHPC-CO-C9-NH2 (hydrochloride)

Product Name

(S,R,S)-AHPC-CO-C9-NH2 (hydrochloride)

IUPAC Name

(2S,4R)-1-[(2S)-2-(10-aminodecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride

Molecular Formula

C32H50ClN5O4S

Molecular Weight

636.3 g/mol

InChI

InChI=1S/C32H49N5O4S.ClH/c1-22-28(42-21-35-22)24-15-13-23(14-16-24)19-34-30(40)26-18-25(38)20-37(26)31(41)29(32(2,3)4)36-27(39)12-10-8-6-5-7-9-11-17-33;/h13-16,21,25-26,29,38H,5-12,17-20,33H2,1-4H3,(H,34,40)(H,36,39);1H/t25-,26+,29-;/m1./s1

InChI Key

CXWPAWUFEPOOLS-DDLJGEAHSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCN)O.Cl

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCN)O.Cl

(S,R,S)-AHPC-C9-NH2 hydrochloride is a synthetic compound characterized by its complex structure, which includes multiple functional groups essential for its biological activity. The molecular formula is C32H49N5O4SxHClC_{32}H_{49}N_{5}O_{4}S\cdot xHCl, and it is primarily utilized in research related to targeted protein degradation, specifically within the context of proteolysis-targeting chimeras (PROTAC) technology. This compound acts as a ligand-linker conjugate, incorporating a von Hippel-Lindau (VHL) recruiting ligand, which is crucial for binding to E3 ubiquitin ligases, thereby facilitating the degradation of specific target proteins .

Due to its functional groups:

  • Amine Reactivity: The amine group allows for nucleophilic attacks on electrophiles, facilitating the formation of amide bonds.
  • Carboxyl Group Reactivity: The compound can react with carboxylic acids to form amides, which is essential in synthesizing PROTACs.
  • Crosslinking Reactions: The presence of alkyl chains enables crosslinking with other molecules, enhancing its utility in creating diverse PROTAC libraries .

The primary biological activity of (S,R,S)-AHPC-C9-NH2 hydrochloride lies in its role as a building block for PROTACs. These compounds are designed to induce targeted protein degradation by recruiting E3 ligases to specific substrates. This mechanism allows for the selective elimination of proteins involved in various diseases, including cancer. The unique structure of (S,R,S)-AHPC-C9-NH2 hydrochloride enhances its binding affinity and specificity towards the target proteins, making it a valuable tool in drug discovery and development .

(S,R,S)-AHPC-C9-NH2 hydrochloride can be synthesized through several methods:

  • Stepwise Synthesis: Involves sequential reactions where each step builds upon the previous one, allowing for the careful construction of the complex molecular framework.
  • Solid-Phase Synthesis: A technique where the compound is synthesized while attached to an insoluble support, facilitating purification and characterization.
  • Parallel Synthesis: Enables the rapid generation of multiple analogs by varying components such as linkers and ligands, optimizing the properties of PROTACs .

The applications of (S,R,S)-AHPC-C9-NH2 hydrochloride are primarily found in:

  • Drug Development: As a component in PROTACs for targeted protein degradation therapies.
  • Biochemical Research: Used in studies focusing on protein interactions and degradation pathways.
  • Chemical Biology: Serves as a tool for investigating cellular processes by modulating protein levels selectively .

Interaction studies involving (S,R,S)-AHPC-C9-NH2 hydrochloride focus on its binding affinity with E3 ligases and target proteins. These studies often utilize techniques such as:

  • Surface Plasmon Resonance: To measure real-time binding interactions.
  • Isothermal Titration Calorimetry: To determine thermodynamic parameters of binding.
  • Cellular Assays: To evaluate the efficacy of PROTACs containing this compound in degrading target proteins within living cells .

Several compounds exhibit structural and functional similarities to (S,R,S)-AHPC-C9-NH2 hydrochloride. Here are some notable examples:

Compound NameStructure/FunctionalityUnique Features
(S,R,S)-AHPC-C6-NH2 hydrochlorideSimilar VHL ligand-linker structureShorter alkyl chain compared to C9 variant
(S,R,S)-AHPC-C4-NH2 hydrochlorideE3 ligase ligand-linker conjugateContains a distinct linker for specific targets
(S,R,S)-AHPC-C10-NH2 dihydrochlorideExtended alkyl chain for enhanced solubilityPotentially increased binding affinity
(S,R,S)-VL285 Phenol-piperazineDifferent scaffold but similar application in PROTACsUtilizes a phenolic moiety for interaction

These compounds share common functionalities but differ in their structural elements, which can influence their biological activity and application in drug development .

Core Components and Stereochemical Configuration

(S,R,S)-AHPC-CO-C9-NH2 hydrochloride belongs to the class of heterobifunctional PROTAC precursors designed for synthetic accessibility and optimal degradation efficiency. Its structure comprises three key elements:

ComponentDescriptionRole in PROTAC Function
(S,R,S)-AHPC ligandVHL-binding scaffold with defined stereochemistry at C3, C4, and C5 positionsRecruits CRL2^VHL^ E3 ubiquitin ligase
C9 crosslinkerNine-carbon alkyl chain with carbamate (CO) linkageSpatially separates E3 and target ligands
Terminal aminePrimary amine (-NH2) at crosslinker terminusEnables conjugation to target warheads

The stereochemical configuration (S,R,S) at the hydroxyproline core (Hyp) is critical for maintaining nanomolar binding affinity to VHL’s β-domain, as demonstrated by crystallographic studies showing hydrogen bonding between the Hyp hydroxyl and His115/Ser111 residues. The C9 crosslinker’s length (approximately 13.5 Å) balances ternary complex formation efficiency with proteasome engagement, as shorter linkers (<6 carbons) often impair degradation by restricting spatial flexibility.

Physicochemical and Conformational Properties

As a hydrochloride salt, the compound exhibits enhanced aqueous solubility (≥10 mM in PBS) compared to non-ionized analogs, facilitating stock solution preparation for biochemical assays. The C9 alkyl chain introduces moderate lipophilicity (calculated LogP = 3.2), which improves membrane permeability over shorter-chain variants while avoiding excessive hydrophobicity that could promote nonspecific protein aggregation.

Conformational analysis via molecular dynamics simulations reveals two energetically favored states for the crosslinker:

  • Extended conformation: Maximizes distance between VHL and target-binding moieties (18–22 Å), suitable for degrading proteins with shallow binding pockets.
  • Helical fold: Adopts partial α-helical turns when conjugated to sterically bulky warheads, enabling degradation of structurally constrained targets.

These properties make (S,R,S)-AHPC-CO-C9-NH2 hydrochloride particularly valuable for generating PROTAC libraries through solid-phase peptide synthesis or click chemistry approaches, where the terminal amine serves as a handle for coupling to activated carboxylic acids, NHS esters, or other electrophilic warheads.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

635.3272040 g/mol

Monoisotopic Mass

635.3272040 g/mol

Heavy Atom Count

43

Dates

Modify: 2024-08-10

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